molecular formula C5H13NO B6185524 (3R)-3-(methylamino)butan-1-ol CAS No. 1620680-35-4

(3R)-3-(methylamino)butan-1-ol

Cat. No.: B6185524
CAS No.: 1620680-35-4
M. Wt: 103.16 g/mol
InChI Key: HNNZBZKURNBXOO-RXMQYKEDSA-N
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Description

(3R)-3-(methylamino)butan-1-ol is a chiral secondary alcohol featuring a methylamino group (-NHCH₃) at the 3R position of a butanol backbone. Its molecular formula is C₅H₁₃NO, with a molecular weight of 103.16 g/mol (inferred from structural analogs like 3-amino-3-methylbutan-1-ol, which shares the same formula ).

Properties

CAS No.

1620680-35-4

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

(3R)-3-(methylamino)butan-1-ol

InChI

InChI=1S/C5H13NO/c1-5(6-2)3-4-7/h5-7H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

HNNZBZKURNBXOO-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CCO)NC

Canonical SMILES

CC(CCO)NC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method to synthesize (3R)-3-(methylamino)butan-1-ol involves the reductive amination of 3-hydroxybutanal with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the (3R) configuration. This method often involves the use of chiral ligands in metal-catalyzed reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3R)-3-(methylamino)butan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are typically used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or pyridinium chlorochromate.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

Chemistry:

    Chiral Building Block: (3R)-3-(methylamino)butan-1-ol is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibitor: The compound can act as an inhibitor for certain enzymes, making it valuable in biochemical studies and drug development.

Medicine:

    Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological conditions.

Industry:

    Specialty Chemicals: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which (3R)-3-(methylamino)butan-1-ol exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s chiral nature allows it to selectively bind to these targets, influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between (3R)-3-(methylamino)butan-1-ol and structurally or functionally related alcohols and amines:

Compound CAS RN Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Hazards
This compound Not available C₅H₁₃NO 103.16 (estimated) Chiral secondary alcohol with methylamino group; likely basic and polar. Potential use in asymmetric synthesis; biological activity uncharacterized.
3-Amino-3-methylbutan-1-ol 42514-50-1 C₅H₁₃NO 103.16 Primary amine with tert-amino group; higher basicity than alcohols. Intermediate in organic synthesis; limited toxicity data.
3-Methylbutan-1-ol 123-51-3 C₅H₁₂O 88.15 Branched primary alcohol; bp ~132°C ; density 0.85 g/cm³ . Industrial solvent; irritant to eyes/skin ; occupational exposure limits reviewed .
3-Methoxy-3-methyl-1-butanol 56539-66-3 C₆H₁₄O₂ 118.17 Ether-alcohol hybrid; no PBT/vPvB hazards . Solvent or process chemical; low acute toxicity.
3-Methyl-3-buten-1-ol 763-32-6 C₅H₁₀O 86.13 Unsaturated alcohol; bp 132°C; density 0.85 g/cm³ . Laboratory reagent; potential use in polymer synthesis.

Key Structural and Functional Differences:

Amino vs. This could enhance solubility in polar solvents and reactivity in nucleophilic reactions . 3-Methoxy-3-methyl-1-butanol’s ether group reduces polarity compared to amino-alcohols, impacting its solvent properties .

Stereochemistry: The (3R) configuration of the target compound may influence its interaction with chiral receptors or enzymes, a factor absent in non-chiral analogs like 3-methylbutan-1-ol .

Toxicity and Hazards: 3-Methylbutan-1-ol has well-documented occupational exposure risks, including respiratory and dermal irritation . In contrast, amino-alcohols like 3-amino-3-methylbutan-1-ol may exhibit different toxicity profiles due to amine functionality, though data are scarce .

Physical Properties: Unsaturated analogs (e.g., 3-methyl-3-buten-1-ol) have lower molecular weights and higher volatility compared to saturated or amino-substituted derivatives .

Research Findings and Limitations

  • Synthetic Utility: Amino-alcohols are valued in drug discovery; for example, (2S,3R)-configured compounds are used in peptide synthesis (e.g., Fmoc-protected derivatives in ) . The target compound’s stereochemistry could similarly enable enantioselective applications.
  • Data Gaps: No direct studies on this compound were found. Properties are inferred from analogs, emphasizing the need for targeted research on its synthesis, stability, and bioactivity.

Biological Activity

(3R)-3-(Methylamino)butan-1-ol, also known as (3R)-3-(dimethylamino)butan-1-ol hydrochloride, is a compound with significant biological activity and potential applications in various fields, including medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC6H16ClNO
Molecular Weight153.65 g/mol
IUPAC Name(3R)-3-(dimethylamino)butan-1-ol; hydrochloride
InChIInChI=1S/C6H15NO.ClH/c1-6(4-5-8)7(2)3;/h6,8H,4-5H2,1-3H3;1H/t6-;/m1./s1
InChI KeyHURWDNTWZBCMIJ-FYZOBXCZSA-N
Isomeric SMILESCC@HN(C)C.Cl

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to function as a neurotransmitter analog , potentially influencing various central nervous system pathways. The compound may exert its effects through:

  • Binding to Receptors : Interaction with specific neurotransmitter receptors can modulate synaptic transmission.
  • Enzyme Modulation : It may influence the activity of enzymes involved in metabolic pathways associated with neurotransmitter synthesis and degradation.
  • Cellular Signaling : The compound could alter intracellular signaling cascades, impacting cellular functions related to neuronal activity.

Pharmacological Research

Research indicates that this compound has been utilized in the development of pharmaceuticals targeting the central nervous system. Its structural properties make it a valuable precursor for synthesizing biologically active molecules.

Case Studies

  • Neurotransmitter Analog Studies : Investigations have shown that this compound can mimic the action of certain neurotransmitters, potentially leading to therapeutic applications in treating neurodegenerative diseases .
  • Synthesis of Peptidomimetics : The compound has been employed in synthesizing new peptidomimetics that exhibit enhanced biological activity compared to their natural counterparts. These studies often explore structural modifications to improve efficacy and selectivity .

Safety and Toxicity

While this compound shows promise in various applications, it is essential to consider its safety profile. The compound is known to cause skin irritation and serious eye damage upon contact . Proper handling and safety measures must be implemented during research and application.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with its stereoisomer (3S)-3-(methylamino)butan-1-ol and other related compounds. Differences in stereochemistry can lead to variations in receptor binding affinity and biological effects, making stereospecific interactions crucial in pharmacological applications.

Table: Comparison of Related Compounds

CompoundStereochemistryBiological Activity
This compoundRNeurotransmitter analog
(3S)-3-(Methylamino)butan-1-olSDifferent receptor affinity
3-(Dimethylamino)propan-1-olNon-stereospecificPotentially similar effects

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